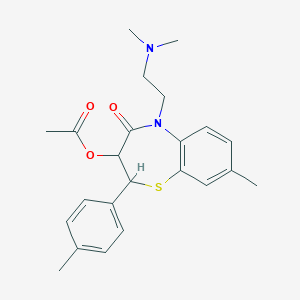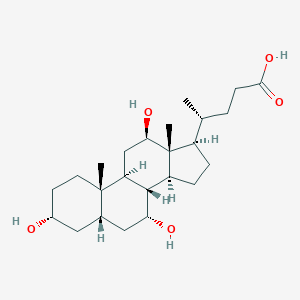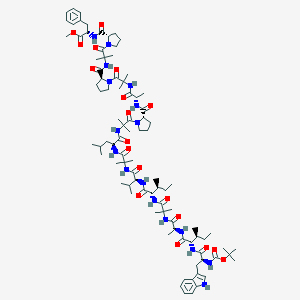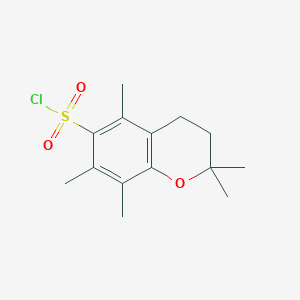
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride involves the generation of sulfenes from sulfonyl chlorides and their subsequent reactions. For instance, the trapping reactions of sulfenes generated from sulfonyl chlorides and Et3N demonstrate the cycloadditions with 1,2,3,4,5-pentamethylcyclopentadiene, leading to the formation of cycloadducts with specific structural features (Opitz et al., 1995).
Molecular Structure Analysis
The molecular structure of derivatives similar to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride has been elucidated through various analytical techniques, including X-ray diffraction analysis. These studies have provided insights into the complex structures formed as a result of [4 + 2] cycloaddition reactions, highlighting the stereochemistry and spatial arrangement of substituents around the chroman core.
Chemical Reactions and Properties
The chemical reactivity of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride derivatives encompasses a wide range of reactions, including [4 + 2] cycloadditions and sulfonylations. These reactions have been exploited to synthesize complex molecules, indicating the versatility and reactivity of the sulfonyl chloride group in organic synthesis. The ability to undergo reactions with a variety of nucleophiles underscores its utility in constructing diverse molecular architectures (Opitz et al., 1995).
Physical Properties Analysis
While specific studies on the physical properties of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride were not found, the physical properties of sulfonyl chlorides in general, including their boiling points, melting points, and solubility in various solvents, can be inferred to provide insights into their behavior in different chemical environments. These properties are crucial for determining the conditions under which these compounds can be handled and used in chemical reactions.
Chemical Properties Analysis
The chemical properties of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride derivatives, such as reactivity towards nucleophiles, stability under different conditions, and the ability to participate in cycloaddition reactions, highlight their significance in synthetic organic chemistry. Their role as intermediates in the synthesis of complex organic molecules is particularly noteworthy, offering pathways to a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
-
Peptide Synthesis
-
Quantitative Analysis of α-tocopherol
-
Androgen Receptor Signaling Regulation and Anti-Cancer Activity
-
Peptide Synthesis
-
Quantitative Analysis of α-tocopherol
-
Androgen Receptor Signaling Regulation and Anti-Cancer Activity
Safety And Hazards
This compound is classified as a skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Propiedades
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUOVYKDMGFUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402569 | |
| Record name | 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |
CAS RN |
112160-39-1 | |
| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112160-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


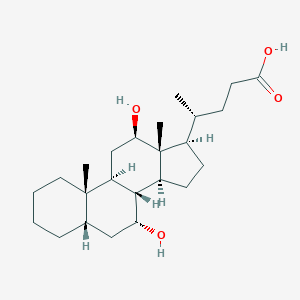
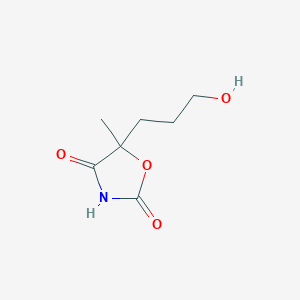
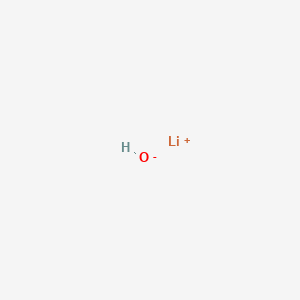

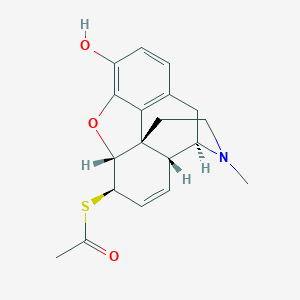
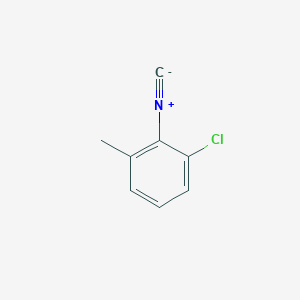
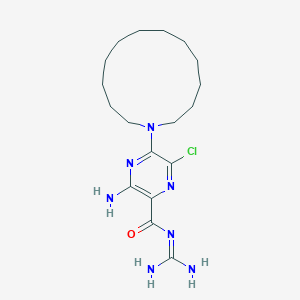
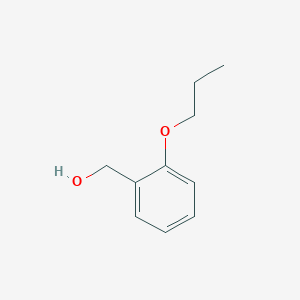
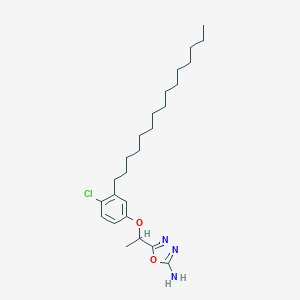
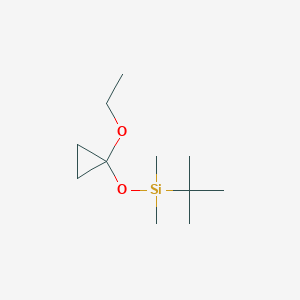
![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)
